molecular formula C9H17NO4 B13662736 3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid

3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid

Cat. No.: B13662736
M. Wt: 203.24 g/mol
InChI Key: GASFUTZWVQUCBW-UHFFFAOYSA-N
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Description

3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring both ester and carboxylic acid termini linked by a methylamino chain, makes it a potential building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies . Researchers may employ this compound as a precursor or intermediate in developing novel compounds for various applications. As with many amino acid derivatives, it could be explored for its physicochemical properties or its potential to interact with biological systems in biochemical assays . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

3-[(4-methoxy-4-oxobutyl)-methylamino]propanoic acid

InChI

InChI=1S/C9H17NO4/c1-10(7-5-8(11)12)6-3-4-9(13)14-2/h3-7H2,1-2H3,(H,11,12)

InChI Key

GASFUTZWVQUCBW-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)OC)CCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid

Synthesis of the 4-Methoxy-4-oxobutyl Intermediate

The key intermediate in the synthesis is 4-methoxyphenyl-4-oxobutyric acid or its derivatives, which provide the 4-methoxy-4-oxobutyl moiety. The preparation of this intermediate typically involves the Friedel-Crafts acylation of alkoxybenzene derivatives with succinic anhydride in the presence of a Lewis acid catalyst.

Typical Procedure:
  • Reactants: Alkoxybenzene (e.g., anisole) and succinic anhydride
  • Catalyst: Lewis acid such as aluminum chloride or other strong Lewis acids
  • Solvent: Dichlorobenzene or similar high-boiling aromatic solvents
  • Conditions: Reflux under inert atmosphere to promote acylation

This reaction yields 4-alkoxyphenyl-4-oxo-butyric acid with high yield (up to 95% reported for anisole as substrate) and purity.

Example Data:
Compound Yield (%) Melting Point (°C) Key NMR Signals (δ ppm, CDCl3)
4-(4-Methoxyphenyl)-4-oxobutyric acid 95 147-148 2.80 (t, 2H), 3.28 (t, 2H), 3.88 (s, 3H), 6.94 (d, 2H), 7.96 (d, 2H)

Following this, the keto acid can be reduced to the corresponding hydroxy acid or further manipulated.

Reduction and Functional Group Transformation

The 4-methoxyphenyl-4-oxobutyric acid can be selectively reduced to 4-(4-methoxyphenyl)butyric acid using catalytic hydrogenation:

  • Catalyst: 10% Palladium on carbon
  • Solvent: Ethyl acetate with acetic acid as additive
  • Conditions: 50 °C, atmospheric hydrogen pressure, overnight

This step yields the hydroxy acid in excellent yield (~97%) as colorless crystals.

Formation of the Amino Acid Derivative Backbone

The propanoic acid backbone bearing an amino substituent is typically prepared by nucleophilic substitution or condensation reactions involving amino acids or their derivatives.

A common approach involves:

  • Starting from β-alanine derivatives or methyl β-alanine esters.
  • Reaction with alkylating agents or acyl chlorides to introduce the 4-methoxy-4-oxobutyl moiety.
  • Methylation of the amino group can be achieved by reductive amination or direct alkylation.

For example, the reaction of methyl β-alanine with 4-methoxyphenyl-4-oxobutyryl chloride (prepared from the acid by conversion to acid chloride) under basic conditions can furnish the desired amide linkage.

Methylation of the Amino Group

The methylation of the amino group in the intermediate can be performed by:

  • Reductive amination with formaldehyde and sodium cyanoborohydride.
  • Direct alkylation using methyl iodide or methyl sulfate under controlled conditions.

This step ensures the amino group is substituted with a methyl group, forming the N-methylamino functionality in the target compound.

Final Assembly and Purification

After coupling the 4-methoxy-4-oxobutyl moiety to the methylamino-propanoic acid skeleton, the product is purified by:

  • Crystallization from suitable solvents (e.g., water, ethanol).
  • Chromatographic techniques (HPLC or column chromatography) to achieve high purity.

Summary of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions/Notes Yield (%)
1. Friedel-Crafts Acylation Alkoxybenzene + Succinic anhydride + Lewis acid Reflux in dichlorobenzene, inert atmosphere Up to 95%
2. Reduction 4-Methoxyphenyl-4-oxobutyric acid + H2 + Pd/C 50 °C, atmospheric pressure, overnight ~97%
3. Conversion to Acid Chloride Acid + Thionyl chloride or oxalyl chloride Anhydrous conditions High (not specified)
4. Coupling with β-alanine derivative Acid chloride + methyl β-alanine ester Base, inert atmosphere Moderate to high
5. Methylation of amino group Amino intermediate + methylating agent Reductive amination or alkylation Variable
6. Purification Crystallization / Chromatography Standard purification techniques High purity

Analytical and Spectroscopic Data

  • NMR Spectroscopy: Characteristic signals include methoxy singlet (~3.7–3.9 ppm), methylene triplets for butyl chain (~2.5–3.3 ppm), and signals for the propanoic acid backbone.
  • Melting Point: Typically in the range of 60–150 °C depending on purity and crystallinity.
  • Mass Spectrometry: Confirms molecular weight consistent with the formula C11H17NO4.

Research Perspectives and Notes

  • The preparation methods rely heavily on classical organic transformations such as Friedel-Crafts acylation, catalytic hydrogenation, and amide bond formation.
  • The use of Lewis acids and palladium catalysts is critical for high yield and selectivity.
  • Methylation strategies must be carefully controlled to avoid over-alkylation or side reactions.
  • The synthetic route is amenable to scale-up due to mild reaction conditions and commercially available starting materials.
  • The compound’s structure allows for further functionalization, making it a versatile intermediate in drug design and biochemical studies.

Chemical Reactions Analysis

3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes involved in cellular metabolism. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Key Compound: 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid derivatives ()

  • Structural Features: A quinoline ring fused to the propanoic acid core, with substituents (alkyl, carboxyl, acyl) at the α-position.
  • Activity : Moderate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Activity levels depend on substituents; acyl groups enhance potency due to increased membrane penetration .
  • Comparison: Unlike the target compound, these derivatives lack the methoxy-4-oxobutyl group but share the propanoic acid scaffold. The quinoline ring may confer π-π stacking interactions with microbial enzymes, a feature absent in the target compound.

Anticancer and Antioxidant Derivatives

Key Compound: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (–10)

  • Structural Features: A 4-hydroxyphenyl group attached via an amino linkage to the propanoic acid.
  • Activity : Structure-dependent anticancer activity (e.g., inhibition of breast cancer cell lines) and antioxidant properties (radical scavenging) . Hydroxyl groups enhance hydrogen bonding but reduce metabolic stability compared to methoxy substituents.

Heterocyclic Propanoic Acid Derivatives

Key Compound: (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid ()

  • Structural Features: A pyrazole-thiazolidinone hybrid linked to propanoic acid.
  • Activity: Demonstrated activity in enzyme inhibition assays (e.g., tyrosine kinase), attributed to the thioxothiazolidinone moiety .
  • Comparison : The target compound lacks heterocyclic rings but shares the 4-methoxyphenyl group. This suggests divergent mechanisms: heterocycles often target enzyme active sites, while the methoxy-4-oxobutyl group may influence pharmacokinetics.

Isoindolone and Chromen Derivatives

Key Compounds :

  • 3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid ()
  • Chromen-based derivatives with nitroso and hydroxy groups ()
  • Comparison : The target compound’s linear methoxy-4-oxobutyl chain contrasts with the cyclic systems here, highlighting trade-offs between rigidity (favors target specificity) and flexibility (enhances tissue penetration).

Physicochemical Properties

Compound logP* Solubility (mg/mL) Key Substituents Bioactivity
Target Compound ~1.8 ~5 (PBS) Methoxy-4-oxobutyl, methylamino Unknown (predicted antimicrobial)
3-(2-Methyl-4-oxo-quinoline)propanoic acid 2.1 3 (DMSO) Quinoline, acyl groups Antimicrobial
3-((4-Hydroxyphenyl)amino)propanoic acid 0.9 10 (Water) 4-Hydroxyphenyl Anticancer, antioxidant
Pyrazole-thiazolidinone derivative 3.5 <1 (DMSO) Thioxothiazolidinone, pyrazole Enzyme inhibition

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-((4-Methoxy-4-oxobutyl)(methyl)amino)propanoic acid with high yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions starting with bromination of substituted phenylpropanoic acid derivatives, followed by nucleophilic substitution to introduce amino groups. For example, brominating agents (e.g., Br₂) and catalysts like FeBr₃ can be used in the initial step. Subsequent steps may involve coupling reactions with methoxy-oxobutyl groups under controlled pH and temperature conditions. Optimizing reaction time and solvent polarity (e.g., DMF or THF) can improve yield .
  • Key Considerations : Monitor intermediate purity via TLC or HPLC. Final purification often requires column chromatography or recrystallization using ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm functional groups (e.g., methoxy, carbonyl) and stereochemistry .
  • HPLC : Assess purity (>97% as per some commercial batches) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., 294.31 g/mol) via ESI-MS or MALDI-TOF .
    • Data Interpretation : Compare spectral data with reference standards (e.g., PubChem entries) to resolve ambiguities .

Q. What are the primary applications of this compound in pharmacological research?

  • Applications :

  • Enzyme Inhibition Studies : Investigate interactions with cytochrome P450 isoforms (e.g., CYP2B6) using recombinant microsomes and fluorogenic substrates like 7-ethoxy-4-trifluoromethylcoumarin .
  • Drug Precursor : Serve as a building block for synthesizing analogs with anti-inflammatory or anticancer properties .
  • Biochemical Probes : Study amino acid transport or protein-ligand interactions via fluorescence tagging .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s enzyme inhibition efficacy across studies?

  • Experimental Design :

  • Control Variables : Standardize enzyme sources (e.g., human recombinant vs. liver microsomes) and lot-to-lot variability in activity .
  • Kinetic Assays : Perform Michaelis-Menten analyses under varying pH (6.8–7.4) and ionic strength to isolate inhibition mechanisms .
  • Reproducibility Checks : Cross-validate results using orthogonal methods like isothermal titration calorimetry (ITC) .
    • Data Analysis : Apply statistical models (e.g., ANOVA) to account for batch effects or substrate competition .

Q. How does the compound’s stereochemistry influence its interaction with cytochrome P450 isoforms?

  • Methodology :

  • Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution. For example, use (3R)- and (3S)-configurations to test isoform selectivity .
  • Docking Studies : Perform molecular dynamics simulations with CYP2B6 (PDB ID: 3QUA) to predict binding affinities .
    • Findings : Stereochemical differences may alter hydrogen bonding with heme iron or active-site residues, impacting metabolic stability .

Q. What experimental approaches are used to study the compound’s stability under different storage conditions?

  • Stability Protocols :

  • Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • Light Sensitivity : Store in amber glass bottles to prevent photodegradation of the methoxy group .
    • Recommendations : Use desiccants and inert atmospheres (N₂) for long-term storage. Purity should be rechecked every 6 months .

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